2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This specific compound is notable for its potential therapeutic applications in medicinal chemistry, particularly in the fields of neuropharmacology and oncology.
The compound can be synthesized through various chemical reactions involving thiadiazole derivatives and piperazine. The synthesis typically involves the reaction of 2-chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide with piperazine derivatives, leading to the formation of the target compound .
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is classified as:
The synthesis of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can be achieved through a multi-step process:
The reactions are typically carried out under controlled temperatures and conditions to optimize yield and purity. For example:
The molecular structure of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole features:
Key spectral data supporting the structure includes:
The compound may undergo various chemical reactions including:
In these reactions, careful control of temperature and solvent is crucial to prevent side reactions and ensure high yields. The use of solvents like acetone or dry benzene helps facilitate the nucleophilic attack on the electrophilic carbon atom bonded to chlorine .
The mechanism of action for 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole primarily involves its interaction with biological targets such as receptors or enzymes in the central nervous system or cancer cells.
Studies suggest that similar thiadiazole derivatives exhibit significant biological activities including anti-cancer effects and neuroprotective properties . The exact mechanism may involve modulation of neurotransmitter systems or inhibition of tumor growth pathways.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) confirm purity levels exceeding 99% in synthesized samples .
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole has potential applications in:
Research indicates that modifications of thiadiazole derivatives can lead to enhanced efficacy against specific biological targets, making them valuable in drug discovery programs .
By understanding its synthesis, structure, reactivity, and biological implications, researchers can explore new therapeutic avenues using this compound.
The strategic integration of 1,3,4-thiadiazole and piperazine moieties in 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole exemplifies rational pharmacophore hybridization aimed at optimizing target engagement and pharmacokinetic properties. The 1,3,4-thiadiazole ring serves as a versatile bioisostere of pyrimidine, enabling mimicry of nucleic acid bases and facilitating interactions with biological targets involved in DNA replication and cellular signaling [2]. Its inherent mesoionic character permits efficient traversal of biological membranes, enhancing cellular uptake and bioavailability—a critical feature for central nervous system (CNS) and oncology therapeutics [2] [6]. Concurrently, the phenylpiperazine component introduces conformational flexibility and hydrogen-bonding capabilities, promoting interactions with diverse neurotransmitter receptors (e.g., serotonin, dopamine) and kinase domains [4] [8].
The ethylthio substituent at position 2 of the thiadiazole ring significantly augments lipophilicity (log P ≈ 1.22–1.59), as evidenced by analogous structures in pharmacokinetic studies (Table 1). This modification improves membrane permeability while maintaining metabolic stability. Molecular docking analyses of comparable hybrids reveal that the phenylpiperazine moiety anchors into hydrophobic enzyme clefts, while the thiadiazole sulfur forms σ-hole interactions with catalytic residues—synergistically enhancing target affinity [6] [8].
Table 1: Structural Contributions to Pharmacokinetic Properties
Structural Feature | Role in Molecular Design | Experimental Evidence |
---|---|---|
1,3,4-Thiadiazole core | Pyrimidine bioisosterism; mesoionic behavior enabling membrane penetration | DNA binding assays; cellular uptake studies [2] [6] |
Piperazine linker | Conformational flexibility; hydrogen-bond acceptor/donor sites for receptor anchoring | Kinase inhibition assays; receptor binding affinities [4] [8] |
Ethylthio group (C2) | Enhanced lipophilicity and metabolic stability | log P calculations; microsomal stability assays [4] [9] |
4-Phenyl substitution | Hydrophobic pocket occupancy in target proteins | Docking studies with c-Met kinase and serotonin receptors [8] |
1,3,4-Thiadiazole derivatives have evolved from early diuretic agents to sophisticated anticancer and neuropsychiatric therapeutics. The 1950s marked the advent of carbonic anhydrase inhibitors like acetazolamide, a 1,3,4-thiadiazole sulfonamide used for glaucoma and epilepsy [6]. This era validated the thiadiazole nucleus as a privileged scaffold for modulating enzymatic activity. By the 1980s–1990s, research pivoted toward CNS applications, with compounds like 2-amino-1,3,4-thiadiazoles demonstrating antidepressant effects in murine models via serotonergic pathway modulation [4]. Parallel discoveries revealed thiadiazoles' antiproliferative properties, exemplified by Olsen et al.'s seminal work on 2-amino-1,3,4-thiadiazole as a cytostatic agent [6].
The hybridization era (2000s–present) exploited piperazine-thiadiazole conjugates to overcome limitations of singular pharmacophores. For instance, derivatives bearing 4-substituted piperazines exhibited >10-fold potency increases in breast cancer models (MCF-7 IC₅₀ = 3.26 µM) compared to non-hybrid analogs [2] [5]. Similarly, piperazine-linked thiadiazoles like compound 2d (Table 2) reduced immobility time by 50% in tail-suspension tests—surpassing fluoxetine in efficacy [4]. This progression underscores the scaffold’s adaptability to therapeutic paradigms.
Table 2: Key 1,3,4-Thiadiazole Derivatives in Central Nervous System and Oncology Research
Compound Class | Therapeutic Application | Biological Activity | Reference |
---|---|---|---|
Acetazolamide (1950s) | Diuretic/Antiglaucoma | Carbonic anhydrase inhibition (KI = 250 nM) | [6] |
2-Amino-1,3,4-thiadiazole (1980s) | Cytostatic | Inhibition of tumor cell proliferation | [6] |
Ciprofloxacin-thiadiazoles (2025) | Anticancer | MCF-7 IC₅₀ = 3.26 µM; apoptosis induction via DNA fragmentation | [2] |
Piperazine-thiadiazoles (2018) | Antidepressant | 50% reduction in immobility time (tail-suspension test) | [4] |
Triazolothiadiazoles (2022) | c-Met kinase inhibition | IC₅₀ = 2.02 nM; >2,500-fold selectivity over other kinases | [8] |
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole demonstrates polypharmacology across neuropsychiatric and oncological targets via distinct mechanistic pathways:
Neuropsychiatric Pathways
Derivatives structurally analogous to this compound enhance monoaminergic neurotransmission by modulating serotonin (5-hydroxytryptamine [5-HT]) and dopamine receptors. In the modified forced swimming test, ethylthio-containing thiadiazoles (e.g., compound 2e) reduced immobility by 40–60% and increased swimming duration by 2.5-fold—effects comparable to fluoxetine but independent of locomotor stimulation [4]. This phenotype suggests selective serotonin reuptake inhibition (SSRI)-like activity, potentially mediated by piperazine-driven interactions with the serotonin transporter (SERT). Molecular dynamics simulations confirm stable binding within SERT’s allosteric site (ΔG = −9.8 kcal/mol), where the phenylpiperazine moiety forms π-π stacking with Tyr95 while the thiadiazole sulfur coordinates with Ile172 [4].
Oncological Pathways
In breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) models, hybrid thiadiazoles induce mitochondrion-mediated apoptosis via:
Notably, derivatives with ethylthio groups exhibit >20-fold selectivity for cancer cells over normal fibroblasts, attributed to thiadiazole’s preferential accumulation in tumor tissue [9]. Radioactive tracing of [¹²⁵I]-4i (a structural analog) confirmed 8.7-fold higher uptake in sarcoma xenografts versus muscle at 24 hours, validating tumor-targeting potential [9]. Additionally, these compounds suppress angiogenic signaling by reducing vascular endothelial growth factor (VEGF) secretion by 70–85% in hypoxic cancer cells, curtailing metastatic progression [2] [5].
Table 3: Mechanistic Targets of Thiadiazole-Piperazine Hybrids in Disease Models
Discipline | Molecular Target | Biological Effect | Therapeutic Outcome |
---|---|---|---|
Neuropsychiatry | Serotonin transporter (SERT) | Inhibition of serotonin reuptake; increased synaptic 5-HT levels | Antidepressant-like activity |
Dopamine D₂ receptor | Partial agonism modulating mesolimbic pathway activity | Antipsychotic potential | |
Oncology | Caspase 3/8/9 | Cleavage of executioner caspases; PARP-1 fragmentation | Apoptosis induction in tumor cells |
Bax/Bcl-2 | Increased Bax dimerization; mitochondrial outer membrane permeabilization | Intrinsic apoptosis pathway activation | |
VEGFA/MMP-9 | Suppression of hypoxia-induced secretion; reduced matrix metalloprotease activity | Inhibition of metastasis and angiogenesis |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: